molecular formula C11H13BO4 B13153066 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid

Cat. No.: B13153066
M. Wt: 220.03 g/mol
InChI Key: VQTZOVIRNSDFKU-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid is a compound belonging to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing structures, which impart distinct chemical and biological properties

Chemical Reactions Analysis

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid involves its interaction with molecular targets such as enzymes. For instance, it inhibits leucyl-tRNA synthetase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition disrupts protein synthesis in mycobacteria, leading to their growth inhibition. The compound’s boron atom plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid can be compared with other benzoxaboroles, such as:

These compounds share the benzoxaborole core structure but differ in their specific functional groups and applications. The uniqueness of this compound lies in its potential antimicrobial activity and its specific interaction with leucyl-tRNA synthetase, distinguishing it from other benzoxaboroles.

Biological Activity

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, as well as its antioxidant capabilities.

Chemical Structure

The chemical structure of this compound is represented as follows:

C11H13BO3\text{C}_{11}\text{H}_{13}\text{BO}_{3}

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, compounds derived from similar structures were evaluated against various cancer cell lines, including HeLa and C6. The antiproliferative activity was assessed using the BrdU proliferation ELISA assay, revealing significant inhibition of cell growth in certain derivatives .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Activity Level
Compound 3fHeLa25High
Compound 3gC630Moderate

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar oxaborole structures exhibited remarkable activity against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Efficacy Against Common Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AMRSA16 µg/mL
Compound BE. coli32 µg/mL

Antioxidant Activity

The antioxidant profile of this compound has also been explored. It has shown the ability to inhibit lipid peroxidation and scavenge free radicals effectively. In studies measuring the capacity to inhibit lipid peroxidation in liver microsomes, the compound demonstrated significant protective effects against oxidative stress .

Table 3: Antioxidant Capacity Comparison

CompoundIC50 (µM) Lipid Peroxidation Inhibition
Compound C50
Compound D75

Case Studies

One notable study synthesized several derivatives of oxaborole compounds and evaluated their biological activities. Among these derivatives, some exhibited strong anticancer and antimicrobial properties while maintaining low toxicity to normal cells . These findings suggest that modifications in the chemical structure can enhance biological activity without compromising safety.

Properties

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

4-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)butanoic acid

InChI

InChI=1S/C11H13BO4/c13-10(14)6-2-4-8-3-1-5-9-7-16-12(15)11(8)9/h1,3,5,15H,2,4,6-7H2,(H,13,14)

InChI Key

VQTZOVIRNSDFKU-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCCC(=O)O)O

Origin of Product

United States

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